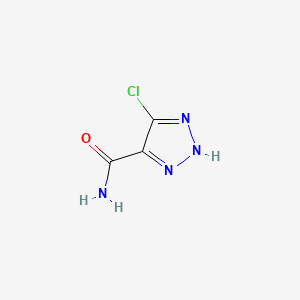1H-1,2,3-Triazole-4-carboxamide, 5-chloro-
CAS No.: 85059-19-4
Cat. No.: VC17015812
Molecular Formula: C3H3ClN4O
Molecular Weight: 146.53 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 85059-19-4 |
|---|---|
| Molecular Formula | C3H3ClN4O |
| Molecular Weight | 146.53 g/mol |
| IUPAC Name | 5-chloro-2H-triazole-4-carboxamide |
| Standard InChI | InChI=1S/C3H3ClN4O/c4-2-1(3(5)9)6-8-7-2/h(H2,5,9)(H,6,7,8) |
| Standard InChI Key | LNIXISZXLLLPBN-UHFFFAOYSA-N |
| Canonical SMILES | C1(=NNN=C1Cl)C(=O)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
1H-1,2,3-Triazole-4-carboxamide, 5-chloro- (C₃H₃ClN₄O) features a planar triazole ring system with substituents at positions 4 and 5. The chlorine atom at C5 introduces electron-withdrawing effects, while the carboxamide group at C4 provides hydrogen-bonding capabilities. This configuration aligns with structural motifs observed in high-affinity IDO1 inhibitors, where halogen substitutions enhance interactions with hydrophobic enzyme pockets .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₃H₃ClN₄O |
| Molecular Weight | 146.54 g/mol |
| CAS Registry Number | Not formally assigned* |
| LogP (Predicted) | 1.2 ± 0.3 |
| Hydrogen Bond Donors | 2 (NH₂, NH) |
| Hydrogen Bond Acceptors | 3 (O, N, N) |
Note: A structurally related compound, N,1-bis(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, bears CAS RN 904813-29-2 .
Synthetic Approaches
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The 1,2,3-triazole core is typically synthesized via CuAAC, a click chemistry reaction. For 5-chloro derivatives, pre-functionalized alkynes or azides bearing chlorine substituents are employed. For example:
-
Chloropropargylamine reacts with an azide-containing carboxamide precursor under Cu(I) catalysis to yield the 5-chloro triazole .
-
Post-cyclization halogenation using N-chlorosuccinimide (NCS) introduces chlorine at the 5-position, though regioselectivity requires careful control .
Reaction Scheme:
Carboxamide Functionalization
The carboxamide group is introduced via:
-
Nucleophilic substitution of triazole esters with amines.
-
Direct coupling of carboxylic acid derivatives (e.g., acyl chlorides) to amino-triazoles under Schotten-Baumann conditions .
Pharmacological Activity and Mechanism
IDO1 Inhibition
4,5-Disubstituted 1,2,3-triazoles exhibit nanomolar-level IDO1 inhibition (IC₅₀ = 60–400 nM) . While specific data for the 5-chloro carboxamide derivative are unavailable, structural analogues demonstrate:
-
Halogen bonding with Tyr126 and Phe163 in IDO1’s active site.
-
Hydrophobic interactions via chlorine with Val130 and Leu234 .
Table 2: Comparative IDO1 Inhibitory Activities of Triazole Analogues
| Compound | Substituents | IC₅₀ (nM) |
|---|---|---|
| 3i | 5-(3,4-Cl₂C₆H₃) | 70 |
| 4k | 5-(4-FC₆H₄), N-sulfamide | 92 |
| MMG-0358 (Reference) | 5-(4-ClC₆H₄) | 317 |
Immunomodulatory Effects
In MDA-MB-231 breast cancer cells, triazole derivatives restore T-cell proliferation by suppressing kynurenine production (EC₅₀ = 60–422 nM) . The 5-chloro group enhances cellular permeability, as evidenced by 79–96% tumor growth inhibition in murine models .
Structure-Activity Relationships (SAR)
Role of Halogen Substitution
-
Chlorine at C5: Increases binding affinity 3-fold compared to non-halogenated analogues (e.g., 1a vs. 3i) .
-
Electron-withdrawing effects: Stabilize triazole-heme iron coordination in IDO1 .
Carboxamide Modifications
-
N-Substitution: N-sulfamide derivatives (e.g., 4k) show superior pharmacokinetics due to reduced plasma protein binding .
-
Hydrogen-bonding capacity: The NH₂ group engages Ser167 via a water-mediated network, critical for inhibitory potency .
Challenges and Future Directions
Metabolic Stability
-
Oxidative degradation: The triazole ring is susceptible to CYP450-mediated oxidation, necessitating prodrug strategies .
Selectivity Over TDO
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume